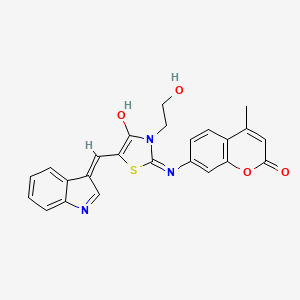
O-Methyl Meloxicam-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methyl Meloxicam-d3 is a deuterated form of O-Methyl Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C15H12D3N3O4S2, and it has a molecular weight of 368.45 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Meloxicam-d3 involves the incorporation of deuterium atoms into the O-Methyl Meloxicam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is carefully monitored to maintain the desired isotopic purity and to minimize any potential impurities.
化学反应分析
Types of Reactions
O-Methyl Meloxicam-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated analogs with modified functional groups.
科学研究应用
O-Methyl Meloxicam-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetics Studies: It is used as an internal standard in mass spectrometry to quantify the levels of meloxicam in biological samples.
Drug Metabolism Studies: The compound is used to investigate the metabolic pathways and mechanisms of action of meloxicam and related drugs.
Isotope Labeling: this compound is used in isotope labeling studies to trace the distribution and fate of the drug in biological systems.
作用机制
O-Methyl Meloxicam-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain . By reducing the levels of prostaglandins, the compound provides anti-inflammatory and analgesic effects. The molecular targets involved in this mechanism include the COX-2 enzyme and the prostaglandin synthesis pathway.
相似化合物的比较
Similar Compounds
Meloxicam: The non-deuterated form of O-Methyl Meloxicam-d3, used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action but different chemical structure.
Celecoxib: A selective COX-2 inhibitor with similar anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability and metabolic profile of the compound, making it a valuable tool in pharmacokinetics and drug metabolism studies. Additionally, the isotopic labeling allows for precise quantification and tracing in biological systems, which is not possible with non-deuterated analogs.
属性
分子式 |
C15H15N3O4S2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |
InChI 键 |
RTUDJLQLPHEBEE-HPRDVNIFSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=NC=C(S3)C |
规范 SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



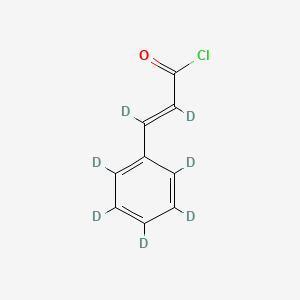
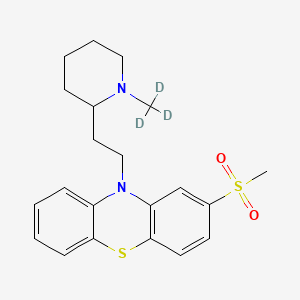
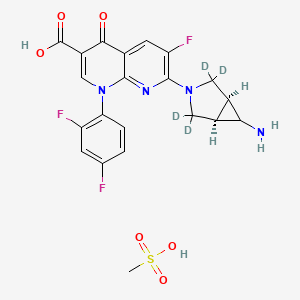
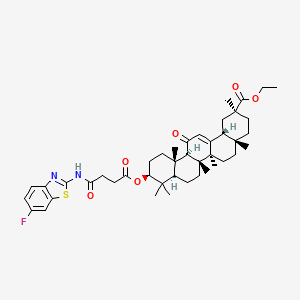
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
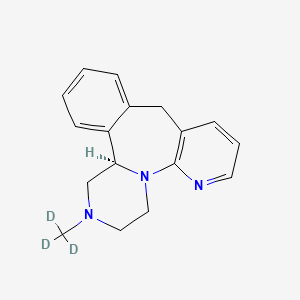
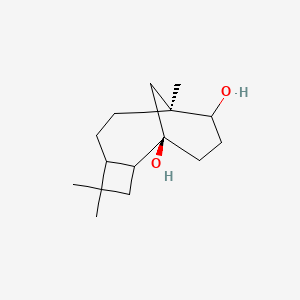
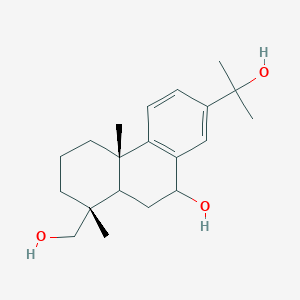
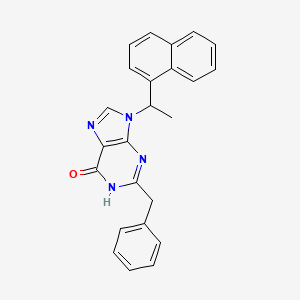

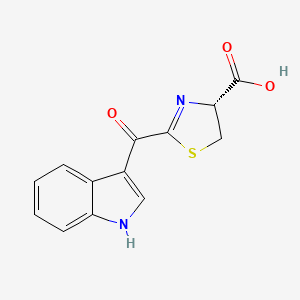
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
